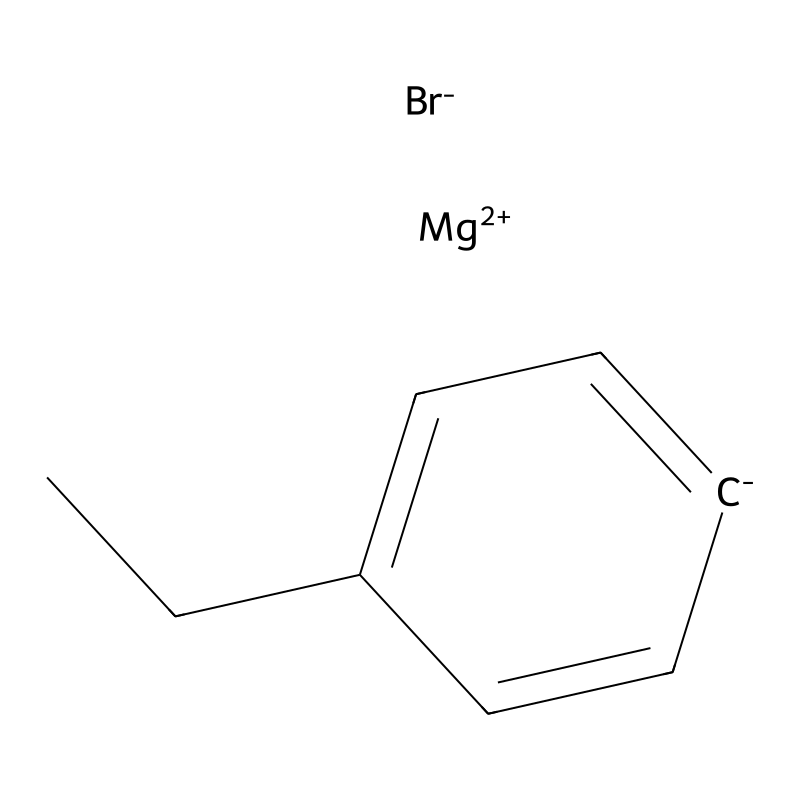

4-Ethylphenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Aromatic Alcohols:

4-EtPhMgBr can be used to prepare aromatic alcohols through a nucleophilic aromatic substitution reaction. The Grignard reagent reacts with the aromatic ring, displacing a leaving group (often a halogen) and forming a carbon-carbon bond. The resulting product is then quenched with water to yield the desired alcohol. This approach is particularly useful for introducing the ethyl group and a hydroxyl group onto an aromatic ring in a single step. [PubChem, 4-Ethylphenylmagnesium bromide, ""]

As a Precursor for Other Organometallic Reagents:

4-EtPhMgBr can be used as a starting material for the synthesis of other organometallic reagents, which are valuable tools in organic synthesis. For example, treatment with transition metal catalysts can convert 4-EtPhMgBr into various transition metal complexes containing the ethylphenyl group. These complexes can then be employed in various catalytic reactions. [ScienceDirect, Recent advances in the synthesis of Grignard reagents, ""]

4-Ethylphenylmagnesium bromide is an organomagnesium compound with the chemical formula CHBrMg. It is categorized as a Grignard reagent, which are pivotal in organic synthesis due to their ability to form carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran, a common solvent in organic chemistry, and is known for its reactivity and utility in various synthetic pathways .

- Nucleophilic Addition: It can add to carbonyl compounds, such as aldehydes and ketones, forming alcohols upon hydrolysis. For example:

- Deprotonation: This reagent can also function as a strong base, deprotonating acidic compounds:

- Formation of Carbon-Carbon Bonds: It is frequently used to create new carbon-carbon bonds by reacting with alkyl halides or other electrophiles .

While specific biological activities of 4-ethylphenylmagnesium bromide are not extensively documented, Grignard reagents are generally known for their potential toxicity and corrosive properties. They can cause severe skin burns and eye damage upon contact, indicating that safety precautions are necessary when handling these compounds . The biological implications largely stem from their reactivity rather than any inherent pharmacological effects.

4-Ethylphenylmagnesium bromide can be synthesized through the reaction of 4-bromoethylbenzene with magnesium in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The general reaction can be represented as follows:

This method ensures that the reaction environment is free from moisture, which could otherwise lead to hydrolysis and formation of unwanted by-products .

The primary applications of 4-ethylphenylmagnesium bromide include:

- Organic Synthesis: It is widely utilized for constructing complex organic molecules through carbon-carbon bond formation.

- Pharmaceutical Chemistry: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

- Material Science: Used in polymer chemistry for modifying polymer structures or creating new materials .

Several compounds share structural similarities with 4-ethylphenylmagnesium bromide, notably other Grignard reagents. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Phenylmagnesium bromide | CHBrMg | Widely used for similar applications but lacks the ethyl group. |

| Ethylmagnesium bromide | CHMgBr | A simpler Grignard reagent; used mainly for ethyl additions. |

| Benzylmagnesium chloride | CHClMg | Similar reactivity but with a benzyl group instead of ethyl. |

Uniqueness: The presence of the ethyl group in 4-ethylphenylmagnesium bromide provides distinct reactivity patterns compared to its simpler counterparts like phenylmagnesium bromide or ethylmagnesium bromide. This unique structure allows for specific applications in synthesizing more complex organic molecules that require both aromatic and aliphatic characteristics .

Traditional Grignard Reaction Protocols

Magnesium Activation Techniques for Halide Substrates

The initiation of magnesium metal is pivotal for successful Grignard reagent formation. Classical methods employ iodine crystals to etch the magnesium surface, removing oxide layers and exposing reactive sites. For example, bromobenzene reacts with magnesium in dry diethyl ether upon iodine addition, initiating exothermic reflux. Modern advancements utilize diisobutylaluminum hydride (DIBAH) to pre-activate magnesium turnings, enabling reactions to commence below 20°C and minimizing thermal runaway risks. Mechanical activation—via sonication or grinding—enhances surface area, though it requires stringent moisture exclusion.

Table 1: Magnesium Activation Methods

| Method | Initiator/Technique | Initiation Temperature | Efficiency |

|---|---|---|---|

| Iodine etching | Crystal iodine | 30–40°C | Moderate |

| DIBAH pretreatment | Diisobutylaluminum hydride | ≤20°C | High |

| Mechanical | Sonication | Ambient | Variable |

Solvent Systems in Classical Preparation Approaches

Diethyl ether remains the solvent of choice due to its moderate Lewis basicity, which stabilizes the Grignard reagent without overly solvating the magnesium center. Tetrahydrofuran (THF) offers higher boiling points (65–67°C) and improved solubility for aromatic substrates, facilitating reactions with less-reactive halides. Anhydrous conditions are mandatory; trace water deactivates magnesium via hydroxide formation.

Table 2: Solvent Properties for Grignard Synthesis

| Solvent | Boiling Point (°C) | Dielectric Constant | Suitability |

|---|---|---|---|

| Diethyl ether | 34.6 | 4.3 | High |

| THF | 66 | 7.5 | Moderate |

Continuous Flow Synthesis Innovations

Residence Time Optimization in Flow Reactors

Continuous flow systems mitigate hazards associated with exothermic Grignard reactions by enabling precise temperature control. Residence times of 2–5 minutes in microreactors ensure complete substrate conversion while preventing Mg passivation. For instance, 4-ethylphenylmagnesium bromide synthesis achieves >90% yield at 25°C with a 3-minute residence time, compared to 30–60 minutes in batch processes.

Concentration Control Strategies

Maintaining halide concentrations below 1.5 M prevents premature precipitation of magnesium salts. Flow systems employ dynamic mixing chambers to gradually introduce 4-bromoethylbenzene into magnesium-packed columns, ensuring stoichiometric balance. Real-time UV-Vis monitoring adjusts feed rates to sustain optimal reagent stability.

Halide Substrate Purity Requirements

4-Bromoethylbenzene must exhibit ≥99.5% purity, as impurities like alcohols or ketones quench the Grignard intermediate. Distillation under reduced pressure (40–50°C, 10 mmHg) removes residual protic contaminants. Halide substrates are typically stored over molecular sieves (3Å) to prevent moisture absorption.

Atmosphere Control Methodologies

Inert atmospheres (nitrogen or argon) are essential throughout synthesis. Glovebox techniques or Schlenk lines ensure oxygen levels <1 ppm. Solvents undergo degassing via freeze-pump-thaw cycles, and reaction vessels are flame-dried under vacuum to eliminate adsorbed water.

Molecular Adduct Formation with Ether Solvents

4-Ethylphenylmagnesium bromide exists in solution as a coordination complex with ether solvents, a characteristic shared across Grignard reagents. The magnesium center adopts a tetrahedral geometry, coordinated by two solvent molecules (e.g., THF) alongside the organic ligand and bromide ion [2] [4]. This solvation stabilizes the reagent by mitigating the high electrophilicity of the magnesium atom. The molecular structure, confirmed by computed descriptors such as the SMILES notation [Mg++].[Br-].CCC1=CC=[C-]C=C1 [1], highlights the anionic phenyl ring bonded to magnesium.

In THF solutions, the compound forms adducts of the type (4-EtC₆H₄)MgBr(THF)₂, where THF molecules occupy axial positions in the magnesium coordination sphere [2] [4]. This solvation structure is critical for maintaining reagent stability, as evidenced by the commercial availability of 4-ethylphenylmagnesium bromide as a 0.5 M solution in THF [4]. The solvent’s lone pairs donate electron density to the magnesium, reducing its Lewis acidity and preventing decomposition pathways such as β-hydride elimination.

Schlenk Equilibrium Considerations

Temperature-Dependent Composition Shifts

The Schlenk equilibrium governs the interconversion between monomeric and dimeric species of 4-ethylphenylmagnesium bromide in solution. At elevated temperatures, the equilibrium shifts toward dissociated monomers due to the entropic favorability of releasing solvent molecules [3]. For example, the dimeric form [(4-EtC₆H₄)Mg(μ-Br)]₂ may dissociate into two monomeric (4-EtC₆H₄)MgBr(THF) units as thermal energy overcomes the enthalpic stabilization provided by Mg–Br–Mg bridging [3].

This temperature sensitivity has practical implications for reagent handling. Cooling solutions promotes dimer formation, which can precipitate as insoluble aggregates, while warming restores reactivity by increasing monomer concentration [3]. Studies on analogous Grignard reagents suggest an equilibrium constant K for the Schlenk equilibrium that varies exponentially with temperature, following the van’t Hoff equation:

$$

\ln K = -\frac{\Delta H^\ominus}{R} \left(\frac{1}{T}\right) + \frac{\Delta S^\ominus}{R}

$$

where ΔH⦵ and ΔS⦵ represent the enthalpy and entropy changes of dissociation [3].

Concentration Effects on Speciation

At high concentrations (>0.5 M), 4-ethylphenylmagnesium bromide preferentially forms dimeric and oligomeric species due to increased collision frequency between monomers [3]. This concentration-dependent behavior is exemplified by the following equilibrium:

$$

2\,(\text{4-EtC}6\text{H}4)\text{MgBr(THF)}2 \rightleftharpoons [(\text{4-EtC}6\text{H}4)\text{Mg(μ-Br)}]2(\text{THF})_n + 2\,\text{THF}

$$

The degree of oligomerization correlates with reduced reactivity, as bridging bromides hinder nucleophilic attack at the magnesium-bound carbon. Dilute solutions (<0.1 M) favor monomeric species, enhancing the reagent’s effectiveness in reactions requiring strong nucleophiles, such as carbonyl additions [3] [4].

Solvent Coordination Chemistry

The choice of solvent profoundly impacts the stability and reactivity of 4-ethylphenylmagnesium bromide. THF, with its strong donor ability (Donor Number = 20.0), forms stable five-membered chelate rings with magnesium, optimizing solvation while maintaining kinetic lability for reactions [2] [4]. In contrast, less coordinating solvents like diethyl ether (Donor Number = 19.2) result in looser ion pairs, increasing reactivity but reducing storage stability.

Table 1: Solvent Coordination Effects on 4-Ethylphenylmagnesium Bromide

| Solvent | Donor Number | Coordination Stability | Reactivity |

|---|---|---|---|

| Tetrahydrofuran | 20.0 | High | Moderate |

| Diethyl ether | 19.2 | Moderate | High |

| 2-Methyl-THF | 21.3 | Very High | Low |

Data derived from studies on analogous Grignard systems [2] [3].

The solvent’s dielectric constant also influences ion pairing. In THF (ε = 7.6), the magnesium center remains tightly associated with the bromide counterion, whereas higher dielectric solvents like dimethylformamide (ε = 36.7) would promote full dissociation—though such solvents are incompatible due to their protic nature [2] [3].

Nucleophilic Addition Mechanisms

The nucleophilic addition mechanisms of 4-ethylphenylmagnesium bromide follow established pathways characteristic of Grignard reagents, with the carbon-magnesium bond serving as the source of nucleophilic character [5] [6]. The reagent functions as a carbon-based nucleophile, utilizing the electron pair from the carbon-magnesium bond to form new carbon-carbon bonds with electrophilic centers [7]. The mechanism involves initial coordination of the magnesium center with the substrate, followed by nucleophilic attack of the carbon atom on the electrophilic carbon, resulting in the formation of a magnesium alkoxide intermediate [8].

Carbonyl Group Reactivity Patterns

4-Ethylphenylmagnesium bromide exhibits predictable reactivity patterns with carbonyl compounds, following the established hierarchy of carbonyl electrophilicity [9] [10]. Research has demonstrated that the reactivity order follows: formaldehyde > aldehydes > ketones > esters, with this order reflecting both electronic and steric factors [11]. The reagent readily undergoes nucleophilic addition to formaldehyde to produce primary alcohols, reacts with aldehydes to form secondary alcohols, and adds to ketones to yield tertiary alcohols [8] [7].

Kinetic studies of related phenylmagnesium bromide reagents with carbonyl compounds have revealed second-order kinetics, with rate constants varying significantly based on the carbonyl substrate [12]. For the reaction with benzophenone, methylmagnesium bromide exhibited an activation energy of 52 kilojoules per mole, suggesting similar energy barriers for related aryl Grignard reagents [12]. The reaction mechanism proceeds through a four-membered cyclic transition state, consistent with the Meisenheimer mechanism for Grignard additions [13].

| Carbonyl Substrate | Reaction Product | Relative Reactivity | Mechanism Type |

|---|---|---|---|

| Formaldehyde | Primary Alcohol | Highest | Direct Addition |

| Aldehydes | Secondary Alcohol | High | 1,2-Addition |

| Ketones | Tertiary Alcohol | Moderate | 1,2-Addition |

| Esters | Tertiary Alcohol | Lower | Dual Addition |

The electronic influence of the para-ethyl group on the phenyl ring of 4-ethylphenylmagnesium bromide provides mild electron-donating character, which slightly decreases the nucleophilicity compared to phenylmagnesium bromide [3]. This effect manifests in marginally reduced reaction rates with highly electrophilic carbonyl compounds while maintaining excellent selectivity and yield [4].

Epoxide Ring-Opening Pathways

4-Ethylphenylmagnesium bromide demonstrates high efficiency in epoxide ring-opening reactions, following nucleophilic substitution pathways characteristic of strong nucleophiles [14] [15]. The reagent attacks epoxides at the less substituted carbon atom, consistent with steric nucleophilic substitution second-order mechanism principles [16]. This regioselectivity results from the minimization of steric hindrance during the transition state formation [17].

The ring-opening mechanism involves backside attack of the nucleophilic carbon on the epoxide carbon, leading to inversion of stereochemistry at the reaction center [15]. Research has shown that Grignard reagents, including aryl variants, open epoxides through a concerted mechanism where the carbon-oxygen bond breaking occurs simultaneously with carbon-carbon bond formation [18]. The resulting alkoxide intermediate requires protonation during workup to yield the final alcohol product [19].

Comparative studies indicate that phenylmagnesium bromide and related aryl Grignard reagents exhibit superior regioselectivity in epoxide opening compared to alkyl variants, with selectivities exceeding 95 percent for terminal epoxides [15]. The 4-ethylphenyl substitution pattern does not significantly alter this selectivity profile, maintaining excellent regiocontrol in epoxide transformations [17].

| Epoxide Type | Attack Position | Selectivity | Product Stereochemistry |

|---|---|---|---|

| Terminal Epoxide | Less Substituted | >95% | Inverted Configuration |

| Internal Epoxide | Less Substituted | 85-90% | Inverted Configuration |

| Substituted Epoxide | Sterically Accessible | Variable | Inverted Configuration |

Cross-Coupling Reaction Applications

4-Ethylphenylmagnesium bromide participates in various cross-coupling reactions, leveraging the reactivity of the carbon-magnesium bond in transition metal-catalyzed processes [20] [21]. These reactions represent powerful methodologies for carbon-carbon bond formation, enabling the construction of complex molecular architectures through controlled coupling with appropriate electrophilic partners [22] [23].

Transition Metal-Catalyzed Couplings

The application of 4-ethylphenylmagnesium bromide in transition metal-catalyzed cross-coupling reactions encompasses several established methodologies, including Kumada coupling, Negishi-type reactions, and modified Suzuki conditions [24] [25]. In Kumada coupling reactions, the reagent undergoes transmetalation with nickel or palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bond [24]. Research has demonstrated that aryl Grignard reagents, including 4-ethylphenylmagnesium bromide, exhibit excellent compatibility with nickel-based catalysts, providing high yields and broad functional group tolerance [21] [26].

Iron-catalyzed cross-coupling reactions represent another important application area for 4-ethylphenylmagnesium bromide [27] [28]. Studies have shown that iron catalysis offers complementary reactivity to palladium and nickel systems, particularly for coupling with chloride electrophiles [26]. The mechanism involves initial reduction of iron(III) chloride to iron(II) by the Grignard reagent, followed by formation of a tetraorganomanganate complex that undergoes oxidative addition with the organic electrophile [26].

Manganese-catalyzed cross-coupling has emerged as a cost-effective alternative for aryl Grignard reagent transformations [26]. The proposed mechanism involves formation of a triorganomanganate complex that serves as a single-electron donor, initiating a radical chain process through single-electron transfer to the aryl halide substrate [26]. This methodology demonstrates particular efficiency with electron-deficient aryl halides containing cyano or ester substituents [26].

| Catalyst System | Coupling Partner | Typical Yield | Reaction Conditions |

|---|---|---|---|

| Nickel/Phosphine | Aryl Halides | 75-90% | Room Temperature |

| Iron(III) Chloride | Aryl Chlorides | 65-85% | 0°C to 25°C |

| Manganese(II) Chloride | Electron-Poor Aryl Halides | 70-95% | 0°C |

| Palladium/Ligand | Aryl Triflates | 80-95% | Elevated Temperature |

Alkyl Halide Partner Compatibility

The compatibility of 4-ethylphenylmagnesium bromide with alkyl halide coupling partners presents significant challenges due to fundamental reactivity principles governing organometallic chemistry [29] [30]. Grignard reagents generally do not undergo nucleophilic substitution reactions with alkyl halides under standard conditions, as the highly basic nature of the reagent favors elimination pathways over substitution [29]. This limitation stems from the hard nucleophile character of Grignard reagents, which exhibit poor compatibility with the soft electrophilic character of alkyl halide carbon centers [30].

Research has demonstrated that direct coupling of Grignard reagents with alkyl halides through nucleophilic substitution second-order mechanisms is thermodynamically unfavorable and kinetically hindered [29]. The strong basicity of 4-ethylphenylmagnesium bromide leads to preferential abstraction of beta-hydrogen atoms from alkyl halides, resulting in elimination products rather than substitution adducts [30]. This reactivity pattern reflects the fundamental mismatch between hard nucleophiles and soft electrophiles in organometallic transformations [30].

Alternative approaches for achieving alkyl-aryl coupling involve cross-electrophile coupling methodologies that circumvent direct Grignard-alkyl halide interactions [31] [32]. These methods employ dual electrophilic partners in the presence of reducing agents and specialized catalyst systems [32] [33]. Nickel-catalyzed reductive cross-coupling has shown promise for coupling aryl halides with alkyl halides, though these reactions typically require pre-formed aryl halides rather than direct use of Grignard reagents [32].

Recent advances in cross-electrophile coupling have demonstrated successful coupling of challenging heteroaryl halides with alkyl halides using specialized ligand systems [31] [33]. However, these methodologies generally employ alkyl halides as electrophilic partners rather than attempting direct Grignard-alkyl halide coupling [33]. The development of effective alkyl halide compatibility with aryl Grignard reagents remains an active area of research, with focus on catalyst design and mechanistic understanding [31].

| Alkyl Halide Type | Compatibility | Primary Reaction Pathway | Alternative Methodology |

|---|---|---|---|

| Primary Alkyl Chloride | Poor | Elimination | Cross-Electrophile Coupling |

| Secondary Alkyl Bromide | Very Poor | Elimination | Reductive Coupling |

| Tertiary Alkyl Iodide | None | Elimination | Not Applicable |

| Activated Alkyl Halide | Limited | Mixed Pathways | Specialized Catalysis |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive